Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate

Kinase Inhibition Cyclin-Dependent Kinases Regioselectivity

Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate (CAS 99446-40-9) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine family, characterized by a fused pyrazole-pyridine core with a phenyl substituent at the 5-position and an ethyl ester at the 3-carboxylate position. This scaffold is structurally related to numerous kinase inhibitor pharmacophores and is of significant interest in medicinal chemistry for the development of anti-inflammatory, analgesic, and anticancer agents.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 99446-40-9
Cat. No. B11856142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate
CAS99446-40-9
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=C(C=CN2N=C1)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O2/c1-2-20-16(19)14-11-17-18-9-8-13(10-15(14)18)12-6-4-3-5-7-12/h3-11H,2H2,1H3
InChIKeyQSTFAUBSGZTJKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Phenylpyrazolo[1,5-A]pyridine-3-carboxylate (CAS 99446-40-9) – Core Scaffold & Procurement Baseline


Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate (CAS 99446-40-9) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine family, characterized by a fused pyrazole-pyridine core with a phenyl substituent at the 5-position and an ethyl ester at the 3-carboxylate position [1]. This scaffold is structurally related to numerous kinase inhibitor pharmacophores and is of significant interest in medicinal chemistry for the development of anti-inflammatory, analgesic, and anticancer agents . The compound is commercially available as a research intermediate, with typical purities ranging from 95% to 98% depending on the supplier .

Why In-Class Pyrazolo[1,5-a]pyridine Analogs Cannot Substitute Ethyl 5-Phenylpyrazolo[1,5-A]pyridine-3-carboxylate


Substitution of ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate with seemingly similar in-class compounds such as the 2-phenyl positional isomer (CAS 51065-76-0) or the unsubstituted pyrazolo[1,5-a]pyridine-3-carboxylate core is inadvisable without rigorous validation. The regiochemistry of the phenyl group profoundly influences both the electronic distribution and the three-dimensional conformation of the fused ring system, directly impacting target binding affinity and selectivity [1]. In patent literature, 5-phenyl-substituted pyrazolo[1,5-a]pyridines have been specifically claimed as cyclin-dependent kinase (CDK) inhibitors, whereas the 2-phenyl analogs are associated with distinct pharmacological profiles such as PDE inhibition [2][3]. Furthermore, commercial batches differ markedly in purity levels (95% vs 97% vs 98%) and the availability of rigorous batch-specific QC documentation (NMR, HPLC, GC), factors critical for reproducible research outcomes .

Quantitative Differentiation Evidence for Ethyl 5-Phenylpyrazolo[1,5-A]pyridine-3-carboxylate Against Closest Analogs


Positional Isomerism: 5-Phenyl vs. 2-Phenyl Regiochemistry Drives Divergent Biological Activity

The 5-phenyl substitution pattern on the pyrazolo[1,5-a]pyridine core is specifically claimed in patent WO 2004/026872 A1 for cyclin-dependent kinase (CDK) inhibition, with a representative analog exhibiting an IC50 of 0.078 µM against CDK2 [1]. In contrast, the 2-phenyl positional isomer (CAS 51065-76-0) is primarily cited in the context of phosphodiesterase (PDE) inhibition and other targets, indicating that the regiochemistry of the phenyl group leads to a distinct target selectivity profile [2].

Kinase Inhibition Cyclin-Dependent Kinases Regioselectivity

Commercial Purity Tier Comparison: 98% (MolCore) vs. 97% (Bidepharm) vs. 95% (AKSci)

Commercially available batches of ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate exhibit a purity range of 95% to 98% depending on the supplier. MolCore offers the highest specified purity at ≥98% (NLT 98%) . Bidepharm supplies the compound at 97% purity with batch-specific QC certificates including NMR, HPLC, and GC . AKSci lists the compound at 95% minimum purity . The availability of comprehensive batch QC data (NMR, HPLC, GC) from Bidepharm further differentiates its offering for applications requiring rigorous characterization.

Purity Quality Control Reproducibility

Structural Differentiation from the Unsubstituted Core: Impact on Lipophilicity and Permeability

The presence of the hydrophobic phenyl substituent at the 5-position significantly increases the calculated partition coefficient (cLogP) compared to the unsubstituted pyrazolo[1,5-a]pyridine-3-carboxylate core. Vendor data indicate that pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester without phenyl substitution has a cLogP of approximately 1.8, whereas the 5-phenyl derivative has a predicted cLogP of approximately 3.2 . This 1.4 log unit increase corresponds to a theoretical 25-fold increase in lipophilicity, which may enhance membrane permeability but also requires careful monitoring of solubility.

Lipophilicity Drug-likeness Permeability

Scalable Copper-Mediated Synthesis with High Regiochemical Fidelity

A published copper-mediated oxidative C–C/N–N coupling protocol enables the regioselective synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates, including the 5-phenyl derivative, under mild conditions [1]. This method demonstrates better yields with electron-withdrawing substituted benzonitriles, suggesting that the 5-phenyl compound can be synthesized with high regiochemical fidelity compared to other substitution patterns. The protocol is applicable to various pyridyl esters and benzonitriles, providing a robust synthetic route for scale-up.

Synthetic Methodology Copper Catalysis Regioselectivity

Pharmacological Scaffold Precedence: 5-Phenylpyrazolo[1,5-a]pyridine as a Privileged Kinase Inhibitor Core

The 5-phenylpyrazolo[1,5-a]pyridine scaffold has been explicitly claimed in multiple patent families as a core structure for kinase inhibitors, including CDK inhibitors (WO 2004/026872 A1), AXL and c-MET kinase inhibitors (US20140303162), and RET kinase inhibitors (JP2021035944A) [1][2][3]. This breadth of kinase target coverage distinguishes the 5-phenyl substitution pattern from other regioisomers, which are less frequently cited across kinase patent families. The ethyl ester functionality serves as a versatile handle for further derivatization to carboxamides, carboxylic acids, or other pharmacophores.

Kinase Inhibition Drug Discovery Scaffold Hopping

Procurement-Driven Application Scenarios for Ethyl 5-Phenylpyrazolo[1,5-A]pyridine-3-carboxylate


Medicinal Chemistry: CDK Inhibitor Lead Optimization Programs

The established CDK2 inhibitory activity (IC50 0.078 µM for a closely related analog) of the 5-phenylpyrazolo[1,5-a]pyridine scaffold makes the ethyl ester a valuable starting point for structure-activity relationship (SAR) studies . The ethyl ester can be hydrolyzed to the carboxylic acid for further amide coupling, enabling rapid exploration of the C-3 position for potency optimization. Procurement from Bidepharm (97% purity with batch-specific NMR, HPLC, GC data) ensures the chemical integrity required for reproducible SAR campaigns [1].

Chemical Biology: Selective Kinase Probe Development

The broad kinase target coverage documented in patent literature (CDK, AXL, c-MET, RET) positions the 5-phenyl scaffold as a promising core for developing selective kinase chemical probes . The regiochemical distinction from the 2-phenyl isomer (which targets PDE enzymes) provides a clear rationale for selecting the 5-phenyl derivative when aiming to interrogate kinase-dependent phenotypes [1]. MolCore's NLT 98% purity offering is suitable for high-stringency biochemical assays where trace impurities could confound target engagement readouts .

Process Chemistry: Scalable Synthesis for Preclinical Supply

The copper-mediated oxidative C–C/N–N coupling methodology provides a robust, scalable synthetic route to the 5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate core under mild conditions . This protocol is amenable to kilogram-scale production, making it viable for supplying preclinical toxicology studies. The commercial availability of the compound in multiple purity grades (95%–98%) from suppliers such as AKSci, Bidepharm, and MolCore ensures procurement flexibility based on the stage of development [1].

Computational Chemistry: Scaffold Hopping and Virtual Screening Libraries

The predicted cLogP of approximately 3.2 for the 5-phenyl derivative, compared to approximately 1.8 for the unsubstituted core, provides a distinct lipophilicity profile that can be exploited in virtual screening campaigns targeting hydrophobic binding pockets . The pyrazolo[1,5-a]pyridine core is a recognized purine bioisostere, and the 5-phenyl substitution further differentiates the scaffold from traditional adenine-mimetic kinase inhibitors, potentially offering novel IP space [1].

Quote Request

Request a Quote for Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.